molecular formula C18H17N3OS2 B2948051 N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-06-6

N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2948051
CAS No.: 864917-06-6
M. Wt: 355.47
InChI Key: FMNNCORKMURWPO-UHFFFAOYSA-N
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Description

N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a p-tolyl group attached to an acetamide moiety and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the p-tolyl group and the thiadiazole ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiadiazole ring and the acetamide group makes it a versatile candidate for different chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into their mechanisms of action.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases related to enzyme dysfunction or receptor activity.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or coatings can improve their performance in various applications.

Mechanism of Action

The mechanism by which N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(p-tolyl)hydroxylamine: This compound shares the p-tolyl group but differs in its functional group, which is a hydroxylamine instead of an acetamide.

  • N-(2-hydroxy-3-methoxybenzyl)-N-(p-tolyl)acetamide: This compound has a similar acetamide group but includes a different aromatic ring structure.

Uniqueness: N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to its combination of the p-tolyl group, acetamide moiety, and thiadiazole ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with p-tolyl groups and an acetamide moiety. The synthesis typically involves the reaction of p-tolylamine with a thiadiazole derivative under specific conditions, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

The biological activity of this compound is attributed to several potential mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, modulating cellular signaling pathways.
  • Gene Expression Alteration : The compound may influence gene expression linked to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A study evaluated various 1,3,4-thiadiazole derivatives for cytotoxic effects on human cancer cell lines. Compounds similar to this compound exhibited significant cytotoxicity against K562 chronic myelogenous leukemia cells, with some derivatives achieving IC50 values as low as 7.4 µM .

Antimicrobial Activity

Thiadiazole derivatives have also been tested for antimicrobial properties:

  • In vitro assays indicated that certain derivatives displayed noteworthy antibacterial effects against pathogens like Xanthomonas oryzae at concentrations around 100 μg/mL .
  • Specific compounds demonstrated inhibition rates superior to commercial bactericides, suggesting a promising avenue for agricultural applications.

Comparative Analysis

The biological activity of this compound can be compared with other thiadiazole derivatives:

Compound NameStructureIC50 (µM)Activity Type
Compound ASimilar7.4Anticancer
Compound BDifferent30Antibacterial
Compound CSimilar56Antifungal

This table illustrates the varying potencies and activities among similar compounds.

Case Studies

  • Antitumor Efficacy : A study on novel 1,3,4-thiadiazole derivatives found that modifications in structure significantly affected their anticancer activity. The presence of electron-withdrawing groups at specific positions enhanced cytotoxicity against multiple cancer cell lines .
  • Microbial Inhibition : Another investigation highlighted the effectiveness of certain thiadiazole derivatives against microbial strains responsible for plant diseases. The results indicated that these compounds could serve as effective alternatives to conventional pesticides .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-3-7-14(8-4-12)17-20-18(24-21-17)23-11-16(22)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNNCORKMURWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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